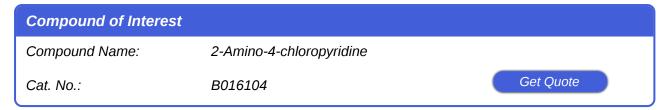


Spectroscopic Profile of 2-Amino-4chloropyridine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-4-chloropyridine**, a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The empirical formula for **2-Amino-4-chloropyridine** is C₅H₅ClN₂, with a molecular weight of 128.56 g/mol .[1] The spectroscopic data presented below provides critical information for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.85	d, J=5.5 Hz	1H	Н6
6.68	d, J=1.5 Hz	1H	Н3
6.57	dd, J=5.5, 1.5 Hz	1H	H5
4.50	br s	2H	-NH2

Solvent: DMSO-d₆

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
159.9	C2
150.8	C6
148.9	C4
110.1	C5
106.9	C3

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for **2-Amino-4-chloropyridine** exhibits characteristic absorption bands.



Wavenumber (cm ⁻¹)	Assignment	
3440-3300	N-H stretch (asymmetric and symmetric)	
3100-3000	Aromatic C-H stretch	
1640	N-H bend (scissoring)	
1600, 1480, 1450	Aromatic C=C and C=N ring stretching	
1300-1000	C-N stretch	
850-750	C-H out-of-plane bend	
750-700	C-CI stretch	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The gas chromatography-mass spectrometry (GC-MS) data reveals a molecular ion peak consistent with the compound's molecular weight.

m/z	Relative Intensity (%)	Assignment
128	100	[M]+ (Molecular ion)
101	~50	[M-HCN]+
93	~30	[M-CI] ⁺
66	~40	[C4H4N]+

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol (¹H and ¹³C)

1. Sample Preparation:



- Weigh approximately 10-20 mg of solid **2-Amino-4-chloropyridine**.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.
- Cap the NMR tube and gently agitate to ensure complete dissolution.
- 2. Instrument Setup:
- Insert the sample tube into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Tune and match the probe for both ¹H and ¹³C frequencies.
- 3. ¹H NMR Acquisition:
- Acquire the spectrum using a standard single-pulse experiment.
- Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.
- Phase the spectrum and reference the solvent peak (DMSO- d_6) to δ 2.50 ppm.
- 4. ¹³C NMR Acquisition:
- Acquire the spectrum using a proton-decoupled pulse sequence.
- Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds to ensure adequate relaxation of quaternary carbons.
- Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.



• Phase the spectrum and reference the solvent peak (DMSO- d_6) to δ 39.52 ppm.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy Protocol

- 1. Instrument and Sample Preparation:
- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[2]
- Place a small amount of solid 2-Amino-4-chloropyridine powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[3]
- 2. Data Acquisition:
- Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[3]
- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum.
- Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹. The data is usually collected over a range of 4000-400 cm⁻¹.
- 3. Data Processing:
- The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- Perform baseline correction and peak picking as needed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:



- Prepare a dilute solution of 2-Amino-4-chloropyridine (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.[4][5]
- Ensure the sample is fully dissolved and free of any particulate matter.
- 2. GC-MS System Configuration:
- Gas Chromatograph (GC):
 - Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.
 Injector temperature set to 250 °C.
 - \circ Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 $\mu m).$
 - Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
 - Oven Temperature Program: Initial temperature of 50-70 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C, and hold for 5-10 minutes.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: m/z 40-400.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- 3. Data Acquisition and Analysis:
- Inject 1 μL of the prepared sample solution into the GC.
- Start the data acquisition.

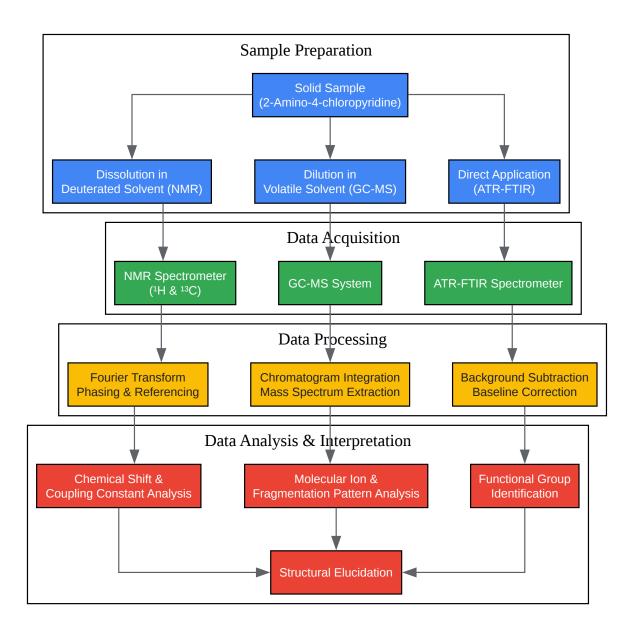


- The resulting chromatogram will show the retention time of the compound, and the mass spectrum for that peak can be analyzed.
- Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Amino-4-chloropyridine**.





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Caption: General workflow for spectroscopic analysis.

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